molecular formula C10H12Cl3NO2 B13995688 (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hcl

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hcl

Cat. No.: B13995688
M. Wt: 284.6 g/mol
InChI Key: YSENQKGNVQFFST-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzyl chloride and (s)-alanine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to amino acid metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can interact with hydrophobic pockets. The chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications in various fields.

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15;/h2-4,7H,1,5,13H2,(H,14,15);1H/t7-;/m0./s1

InChI Key

YSENQKGNVQFFST-FJXQXJEOSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(CN)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.